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molecular formula C10H9NO3 B1642375 2H-3,1-Benzoxazine-2,4(1H)-dione, 1,6-dimethyl-

2H-3,1-Benzoxazine-2,4(1H)-dione, 1,6-dimethyl-

Cat. No. B1642375
M. Wt: 191.18 g/mol
InChI Key: XTEVRJNKYYTSLF-UHFFFAOYSA-N
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Patent
US04659718

Procedure details

A mixture of 6-methyl-1H-3,1-benzoxazine-2,4-dione (2 g), anhydrous potassium carbonate (0.64 g), dimethylformamide (10 ml) and methyl iodide (0.9 ml) was stirred at room temperature for 24 hours. More methyl iodide (0.9 ml) was added and stirring continued for a further 18 hours. More potassium carbonate (1 g) and methyl iodide (0.8 ml) were added and stirring continued for a further 23 hours. The mixture was poured on to a mixture of ice and water. The resulting precipitate was washed with water and dried to give the novel compound 1,6-dimethyl-1H-3,1-benzoxazine-2,4-dione, m.p. 165°-170°.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:10][C:9](=[O:11])[O:8][C:7](=[O:12])[C:6]=2[CH:13]=1.[C:14](=O)([O-])[O-].[K+].[K+].CN(C)C=O.CI>O>[CH3:14][N:10]1[C:5]2[CH:4]=[CH:3][C:2]([CH3:1])=[CH:13][C:6]=2[C:7](=[O:12])[O:8][C:9]1=[O:11] |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC=1C=CC2=C(C(OC(N2)=O)=O)C1
Name
Quantity
0.64 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
0.9 mL
Type
reactant
Smiles
CI
Step Two
Name
Quantity
0.9 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.8 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for a further 18 hours
Duration
18 h
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for a further 23 hours
Duration
23 h
WASH
Type
WASH
Details
The resulting precipitate was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CN1C(OC(C2=C1C=CC(=C2)C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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